

# DA-1241 Safety Profile: A Comparative Analysis Against Other Metabolic Drugs

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profile of **DA-1241**, an investigational G-protein-coupled receptor 119 (GPR119) agonist, with established metabolic drugs: sitagliptin, metformin, liraglutide, and semaglutide. The information is intended to offer an objective overview for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases such as Type 2 Diabetes (T2D) and Metabolic Dysfunction-Associated Steatohepatitis (MASH).

## **Executive Summary**

**DA-1241** has demonstrated a favorable safety and tolerability profile in early-stage clinical trials.[1][2][3][4] Phase 1 and Phase 2a studies have consistently reported that **DA-1241** is "well tolerated" with no drug-related serious adverse events (SAEs) in the treatment groups.[1] [5][6] The most frequently observed treatment-emergent adverse events (TEAEs) were mild gastrointestinal side effects.[7] This profile appears competitive when benchmarked against established metabolic therapies, each with its own distinct safety considerations.

## **Comparative Safety Profile**

The following table summarizes the key safety findings for **DA-1241** and its comparators, based on data from clinical trials. It is important to note that direct comparison of adverse event rates across different clinical trial programs can be challenging due to variations in study design, patient populations, and duration of treatment.



Drug	Mechanism of Action	Common Adverse Events (Incidence >5%)	Serious Adverse Events	Key Safety Considerations
DA-1241	GPR119 Agonist	Mild gastrointestinal side effects (specific percentages not yet publicly available).[7]	No drug-related serious adverse events reported in Phase 1 and 2a trials.[5][6]	Generally well- tolerated in early clinical development.[1] [2][3][4]
Sitagliptin	DPP-4 Inhibitor	Headache, nasopharyngitis, upper respiratory tract infection.	Acute pancreatitis, heart failure, severe and disabling arthralgia, bullous pemphigoid, serious hypersensitivity reactions (anaphylaxis, angioedema, Stevens-Johnson syndrome).[8][9]	Generally well-tolerated; however, rare but serious adverse events require monitoring. No increased risk of major adverse cardiovascular events (MACE) was observed in the TECOS trial. [8][9][10][11]
Metformin	Biguanide	Gastrointestinal symptoms (e.g., diarrhea, nausea, vomiting, abdominal bloating, flatulence) are very common,	Lactic acidosis (rare but serious), Vitamin B12 deficiency with long-term use.[12][13][14]	First-line therapy for T2D with a long history of use and a well- established safety profile. Gastrointestinal side effects are the most



		especially at the beginning of treatment.[12] [13][14]		common reason for discontinuation. The risk of lactic acidosis is increased in patients with renal impairment.
Liraglutide	GLP-1 Receptor Agonist	Nausea, diarrhea, vomiting, decreased appetite, constipation, headache.	Pancreatitis, gallbladder disease (cholelithiasis, cholecystitis), risk of thyroid C- cell tumors (based on animal studies), hypoglycemia (when used with other insulin secretagogues). [15][16][17][18] [19]	Gastrointestinal side effects are common and dose-dependent. Carries a boxed warning for the risk of thyroid C-cell tumors. The LEADER trial demonstrated a reduction in MACE.[15][16] [17][18][19]
Semaglutide	GLP-1 Receptor Agonist	Nausea, vomiting, diarrhea, abdominal pain, constipation, decreased appetite.	Pancreatitis, gallbladder disease, risk of thyroid C-cell tumors, diabetic retinopathy complications (in patients with T2D).[20][21][22] [23][24]	Similar to liraglutide, gastrointestinal side effects are common. Carries a boxed warning for the risk of thyroid C-cell tumors. The SELECT trial showed a reduction in MACE in patients with pre-existing



cardiovascular disease and obesity, without diabetes.[20][21] [22][23][24]

## **Experimental Protocols**

The safety of **DA-1241** and the comparator drugs was assessed in their respective clinical trials through standardized and rigorous methodologies, adhering to guidelines such as those from the International Council for Harmonisation (ICH).[25][26][27][28][29]

General Safety Monitoring in Clinical Trials:

- Adverse Event (AE) Monitoring and Reporting: All AEs, regardless of severity or perceived relationship to the study drug, are recorded at each study visit. AEs are typically graded for severity (e.g., mild, moderate, severe) and assessed for their relationship to the investigational product by the investigator. Serious Adverse Events (SAEs) are subject to expedited reporting to regulatory authorities.
- Laboratory Safety Assessments: A comprehensive panel of laboratory tests is conducted at pre-specified intervals throughout the trial. This typically includes hematology, clinical chemistry (including liver function tests, renal function tests, and electrolytes), and urinalysis.
- Vital Signs and Physical Examinations: Regular monitoring of vital signs (blood pressure, heart rate, respiratory rate, and temperature) and comprehensive physical examinations are performed to detect any clinically significant changes.
- Electrocardiograms (ECGs): ECGs are performed at baseline and at various time points during the study to monitor for any cardiac effects, such as changes in QT interval.
- Data and Safety Monitoring Boards (DSMBs): Independent DSMBs are often employed, particularly in later-phase and large-scale trials, to review accumulating safety data and make recommendations regarding the continuation, modification, or termination of the trial.

Specifics of the **DA-1241** Phase 2a MASH Trial Protocol:



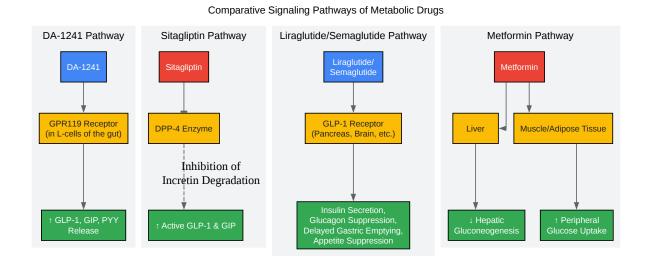
The Phase 2a clinical trial of **DA-1241** in patients with presumed MASH was a 16-week, multicenter, randomized, double-blind, placebo-controlled study.[6] The design included two parts:

- Part 1: Explored the efficacy and safety of **DA-1241** as a monotherapy compared to placebo.
- Part 2: Investigated the efficacy and safety of DA-1241 in combination with sitagliptin.

Safety was a key component of the trial, with ongoing monitoring of AEs, laboratory parameters, and other safety assessments as per standard clinical trial protocols.

## **Signaling Pathways and Experimental Workflows**

To visualize the mechanistic differences between **DA-1241** and its comparators, the following diagrams illustrate their primary signaling pathways.

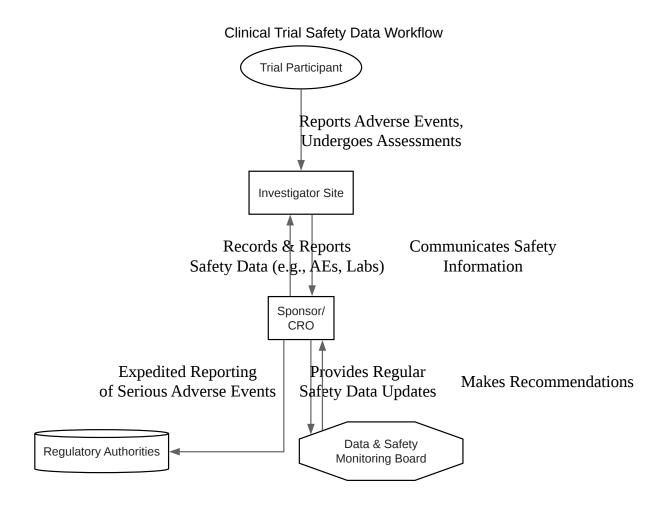


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Caption: Mechanisms of Action for **DA-1241** and Comparator Metabolic Drugs.



The following diagram outlines a typical workflow for safety data management in a clinical trial.



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Caption: Standard Workflow for Safety Data Management in Clinical Trials.

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## Validation & Comparative





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